molecular formula C6H9N B3368868 But-1-yne-3-ene, 4-dimethylamino- CAS No. 2206-24-8

But-1-yne-3-ene, 4-dimethylamino-

Cat. No.: B3368868
CAS No.: 2206-24-8
M. Wt: 95.14 g/mol
InChI Key: RPGUSJXDACYPMP-AATRIKPKSA-N
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Description

But-1-yne-3-ene, 4-dimethylamino- is an organic compound characterized by the presence of both alkyne and alkene functional groups, along with a dimethylamino substituent. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-1-yne-3-ene, 4-dimethylamino- typically involves the functionalization of bromo-substituted 1,3-enynes. One common method is the hydroboration of 4-bromo-1,3-enyne, followed by hydride addition to the resulting borane

Industrial Production Methods

Industrial production methods for But-1-yne-3-ene, 4-dimethylamino- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

But-1-yne-3-ene, 4-dimethylamino- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of But-1-yne-3-ene, 4-dimethylamino- include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

But-1-yne-3-ene, 4-dimethylamino- has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of But-1-yne-3-ene, 4-dimethylamino- involves its interaction with various molecular targets and pathways. The compound can participate in enyne metathesis reactions, which are catalyzed by ruthenium carbenes . These reactions lead to the formation of 1,3-dienes through a series of cycloaddition and cycloelimination steps.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to But-1-yne-3-ene, 4-dimethylamino- include:

    But-1-en-3-yne: Lacks the dimethylamino group.

    1-Bromobut-3-en-2-ol: Contains a bromine and hydroxyl group instead of the dimethylamino group.

    2,2,3-Trimethyl-but-3-en-1-ol: Contains additional methyl groups and a hydroxyl group.

Uniqueness

The uniqueness of But-1-yne-3-ene, 4-dimethylamino- lies in its combination of alkyne, alkene, and dimethylamino functional groups. This combination allows it to participate in a wider range of chemical reactions compared to its similar counterparts.

Properties

IUPAC Name

(E)-N,N-dimethylbut-1-en-3-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-4-5-6-7(2)3/h1,5-6H,2-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGUSJXDACYPMP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2206-24-8
Record name But-1-yne-3-ene, 4-dimethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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